molecular formula C33H35ClN4O3 B12965983 (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride

(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride

Cat. No.: B12965983
M. Wt: 571.1 g/mol
InChI Key: PBWHBHNRNWEFLC-IDWKHGADSA-N
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Description

(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a spirocyclic indoline and a methoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride involves multiple steps, including the formation of the spirocyclic indoline core and the introduction of the methoxy group. The reaction conditions typically involve the use of strong bases and acids, as well as various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride include:

    (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one: A non-hydrochloride version of the compound.

    (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one acetate: An acetate derivative.

Uniqueness

The uniqueness of (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one hydrochloride lies in its specific structural features, such as the spirocyclic indoline core and the methoxy group. These features can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C33H35ClN4O3

Molecular Weight

571.1 g/mol

IUPAC Name

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one;hydrochloride

InChI

InChI=1S/C33H34N4O3.ClH/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38;/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36);1H/b12-8+;/t20-,21+,28-,33-;/m0./s1

InChI Key

PBWHBHNRNWEFLC-IDWKHGADSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O.Cl

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O.Cl

Origin of Product

United States

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